H-PHE-PYRROLIDIDE

Vue d'ensemble

Description

Glycine is a non-essential, non-polar, non-optical, glucogenic amino acid. Glycine, an inhibitory neurotransmitter in the CNS, triggers chloride ion influx via ionotropic receptors, thereby creating an inhibitory post-synaptic potential. In contrast, this agent also acts as a co-agonist, along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors. Glycine is an important component and precursor for many macromolecules in the cells.

Glycine, also known as Gly or aminoacetic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Glycine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Glycine has been found throughout most human tissues, and has also been detected in most biofluids, including urine, cerebrospinal fluid, saliva, and bile. Glycine can be found anywhere throughout the human cell, such as in myelin sheath, cytoplasm, peroxisome, and mitochondria. Glycine exists in all eukaryotes, ranging from yeast to humans. Glycine participates in a number of enzymatic reactions. In particular, Gamma-Glutamylcysteine and glycine can be converted into glutathione through its interaction with the enzyme glutathione synthetase. Furthermore, Chenodeoxycholoyl-CoA and glycine can be converted into chenodeoxycholic acid glycine conjugate and glycocholic acid; which is mediated by the enzyme bile acid-coa:amino acid N-acyltransferase. Furthermore, Acetyl-CoA and glycine can be converted into L-2-amino-3-oxobutanoic acid through the action of the enzyme 2-amino-3-ketobutyrate coenzyme A ligase, mitochondrial. Finally, Formaldehyde and glycine can be biosynthesized from sarcosine; which is mediated by the enzyme sarcosine dehydrogenase, mitochondrial. In humans, glycine is involved in the homocarnosinosis pathway, the sarcosine oncometabolite pathway, the glutathione metabolism pathway, and the thioguanine action pathway. Glycine is also involved in several metabolic disorders, some of which include the ammonia recycling pathway, congenital erythropoietic porphyria (cep) or gunther disease pathway, adenylosuccinate lyase deficiency, and succinic semialdehyde dehydrogenase deficiency. Glycine is a potentially toxic compound. Glycine has been found to be associated with several diseases known as phosphoserine phosphatase deficiency, glucoglycinuria, epilepsy, early-onset, vitamin b6-dependent, and hyperglycinemia, lactic acidosis, and seizures; glycine has also been linked to the inborn metabolic disorders including tyrosinemia I.

Glycine is the simplest (and the only achiral) proteinogenic amino acid, with a hydrogen atom as its side chain. It has a role as a nutraceutical, a hepatoprotective agent, an EC 2.1.2.1 (glycine hydroxymethyltransferase) inhibitor, a NMDA receptor agonist, a micronutrient, a fundamental metabolite and a neurotransmitter. It is an alpha-amino acid, a serine family amino acid and a proteinogenic amino acid. It is a conjugate base of a glycinium. It is a conjugate acid of a glycinate. It is a tautomer of a glycine zwitterion.

Mécanisme D'action

Target of Action

H-PHE-PYRROLIDIDE, also known as “1-[(2S)-2-AMINO-1-OXO-3-PHENYLPROPYL]PYRROLIDINE” or “Pyrrolidine, 1-(N-phenylalanyl)-”, is a compound that belongs to the class of pyrrolidine alkaloids Pyrrolidine alkaloids have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .

Mode of Action

Pyrrolidine alkaloids, in general, have been shown to exert their effects through various mechanisms, depending on the specific biological target they interact with . For instance, some pyrrolidine alkaloids have been found to inhibit enzymes, modulate ion channels, or interact with receptors, leading to changes in cellular functions .

Biochemical Pathways

Pyrrolidine alkaloids have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways . For example, they have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

The pharmacokinetics of pyrrolidine alkaloids and related compounds can be influenced by various factors, such as their physicochemical properties, the route of administration, and the physiological parameters of the species to which the drug is administered .

Result of Action

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These effects suggest that this compound may have similar impacts at the molecular and cellular levels.

Action Environment

It’s known that the biological activity of pyrrolidine alkaloids can be influenced by various factors, including the ph of the environment, the presence of other substances, and the specific conditions of the biological system in which they act .

Applications De Recherche Scientifique

Nanomédecine

H-PHE-PYRROLIDIDE est utilisé dans le domaine de la nanomédecine. Les molécules basées sur le motif Phe-Phe, qui comprend this compound, ont trouvé une gamme d'applications en nanomédecine, de l'administration de médicaments et des biomatériaux aux nouveaux paradigmes thérapeutiques . Ces molécules peuvent conduire à l'auto-assemblage de peptides courts et de leurs analogues en nanostructures et hydrogels .

Administration de médicaments

This compound est utilisé dans les systèmes d'administration de médicaments. Il peut former des hydrogels capables d'encapsuler des médicaments et de les libérer de manière contrôlée . Cette propriété en fait un candidat prometteur pour le développement de systèmes d'administration de médicaments avancés.

Biomatériaux

This compound peut être utilisé pour créer des biomatériaux. Les nanostructures et les hydrogels formés par des molécules basées sur le motif Phe-Phe peuvent être utilisés comme biomatériaux . Ces biomatériaux peuvent avoir diverses applications, telles que l'ingénierie tissulaire et la médecine régénérative.

Paradigmes thérapeutiques

This compound peut contribuer à de nouveaux paradigmes thérapeutiques. Les propriétés uniques des nanostructures et des hydrogels formés par des molécules basées sur le motif Phe-Phe peuvent conduire à des paradigmes thérapeutiques innovants .

Libération contrôlée des opioïdes

This compound peut être utilisé pour la libération contrôlée des opioïdes. Il peut former des hydrogels capables d'encapsuler des opioïdes et de les libérer de manière contrôlée . Cela peut conduire à des effets antinociceptifs soutenus sur des périodes prolongées .

Activité antibactérienne

Bien que non directement lié à this compound, les dérivés de la pyrrolidine ont été étudiés pour leur activité antibactérienne . Il est possible que this compound puisse également avoir des applications potentielles dans ce domaine, mais des recherches supplémentaires seraient nécessaires pour le confirmer.

Propriétés

IUPAC Name |

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPALNDNNCWDJU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238832 | |

| Record name | Pyrrolidine, 1-(N-phenylalanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92032-60-5 | |

| Record name | Pyrrolidine, 1-(N-phenylalanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092032605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(N-phenylalanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

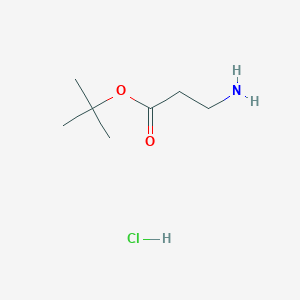

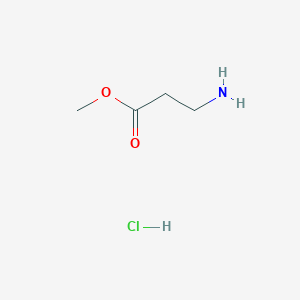

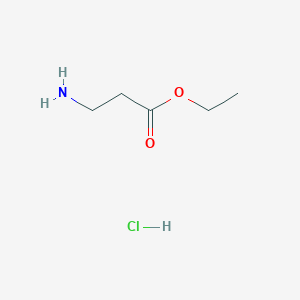

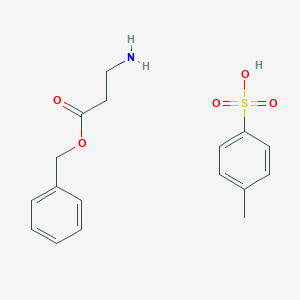

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.